molecular formula C42H41F3N12O8 B15073259 PROTAC IRAK4 degrader-6

PROTAC IRAK4 degrader-6

Cat. No.: B15073259
M. Wt: 898.8 g/mol
InChI Key: AFCBPOSVCVAUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC IRAK4 degrader-6 is a potent and selective compound designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4).

Preparation Methods

The synthesis of PROTAC IRAK4 degrader-6 involves the conjugation of an IRAK4-binding ligand to a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The synthetic route typically includes the following steps:

Industrial production methods for this compound are still under development, but they generally involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

PROTAC IRAK4 degrader-6 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major product formed from these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids .

Mechanism of Action

PROTAC IRAK4 degrader-6 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of IRAK4, tagging it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in the myddosome complex, which is essential for the activation of downstream signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This ultimately leads to a reduction in the production of proinflammatory cytokines .

Properties

Molecular Formula

C42H41F3N12O8

Molecular Weight

898.8 g/mol

IUPAC Name

N-[3-carbamoyl-1-[4-[5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]pentylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C42H41F3N12O8/c43-42(44,45)22-51-31-19-24(13-16-49-31)39-53-29(21-65-39)37(61)52-28-20-56(55-34(28)35(46)59)25-9-7-23(8-10-25)36(60)50-15-3-1-2-14-47-17-18-48-27-6-4-5-26-33(27)41(64)57(40(26)63)30-11-12-32(58)54-38(30)62/h4-10,13,16,19-21,30,47-48H,1-3,11-12,14-15,17-18,22H2,(H2,46,59)(H,49,51)(H,50,60)(H,52,61)(H,54,58,62)

InChI Key

AFCBPOSVCVAUDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCCCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F

Origin of Product

United States

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